![molecular formula C2H4N4S B565345 N-Methyl-5-tetrazolethiol-d3 CAS No. 345909-96-8](/img/structure/B565345.png)
N-Methyl-5-tetrazolethiol-d3
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Overview
Description
Scientific Research Applications
Enzymatic Detoxication Mechanisms
Research has delved into the enzymatic processes involved in the biotransformation of inorganic arsenic, shedding light on the potential detoxication mechanisms that could be applicable to various toxic species, including those related to N-Methyl-5-tetrazolethiol-d3. The study highlights the enzymology behind the conversion of inorganic arsenic to less toxic forms, emphasizing the role of specific proteins such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase in human arsenic biotransformation. This insight into enzymatic detoxication mechanisms provides a foundational understanding for exploring the applications of N-Methyl-5-tetrazolethiol-d3 in mitigating toxicity from similar compounds (Aposhian et al., 2004).
DNA Methylation and Epigenetic Modifications
The dynamic nature of DNA methylation and its critical role in gene expression regulation have been extensively studied, with implications for understanding the epigenetic effects of N-Methyl-5-tetrazolethiol-d3. Research discusses the balance between methylation and demethylation processes, highlighting the potential for N-Methyl-5-tetrazolethiol-d3 to influence epigenetic modifications. This area of study is essential for exploring the therapeutic implications of epigenetic modulation in diseases, including cancer, where DNA methylation patterns are altered (Turpin & Salbert, 2022).
Alternative Fuels and Environmental Sustainability
The search for environmentally sustainable alternative fuels has led to the exploration of di-methyl ether (DME) as a candidate, with studies indicating its potential low-particulate combustion properties. This research provides a pathway for considering N-Methyl-5-tetrazolethiol-d3 in the development of cleaner combustion processes, underscoring the importance of such compounds in advancing environmentally friendly fuel technologies (Arcoumanis et al., 2008).
Antidepressant Actions and Neurotransmitter Modulation
Investigations into ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, have shed light on its rapid antidepressant effects, offering a framework for examining the mechanisms by which N-Methyl-5-tetrazolethiol-d3 might influence neurotransmitter systems and psychiatric disorders. The potential involvement of serotonergic signaling in the antidepressant actions of compounds like N-Methyl-5-tetrazolethiol-d3 suggests a promising avenue for developing new treatments for depression and other mood disorders (Jardin et al., 2016).
Cell-Type Deconvolution from DNA Methylation
Recent applications of cell-type deconvolution using DNA methylation data offer a novel approach to understanding cellular composition and dynamics, relevant for diseases like cancer. The advancements in deconvolution techniques could provide insights into the cellular targets and effects of N-Methyl-5-tetrazolethiol-d3, enhancing our understanding of its role in complex biological systems (Titus et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(trideuteriomethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZHMUQBFJTNH-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=S)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676235 |
Source
|
Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-5-tetrazolethiol-d3 | |
CAS RN |
345909-96-8 |
Source
|
Record name | 1-(~2~H_3_)Methyl-1,2-dihydro-5H-tetrazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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